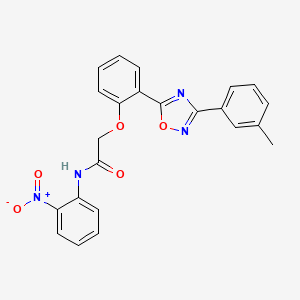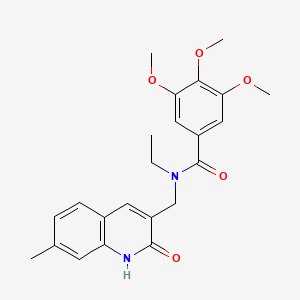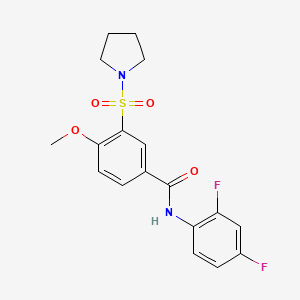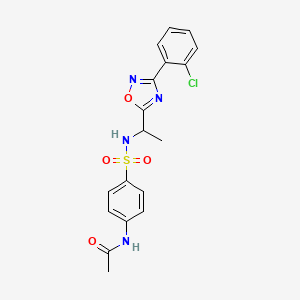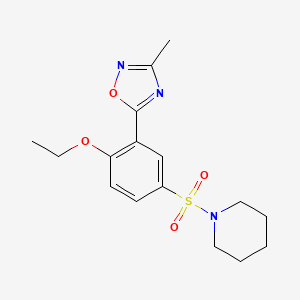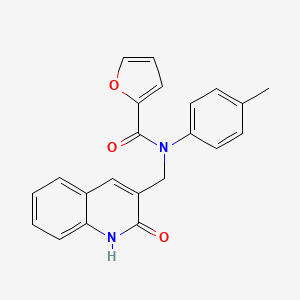
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide, also known as HQF, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. HQF is a small molecule that belongs to the class of heterocyclic compounds and has a molecular weight of 357.42 g/mol.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been shown to exhibit various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In recent years, this compound has been extensively studied for its potential use in drug development. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Moreover, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide is not fully understood, but several studies have suggested that it can interact with various cellular targets, including DNA, enzymes, and receptors. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Moreover, this compound has been shown to interact with the estrogen receptor and inhibit its activity, which may explain its potential use in breast cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory activity. Moreover, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. Moreover, this compound is readily available and can be synthesized using a simple and efficient method. However, this compound also has some limitations, including its potential toxicity and limited bioavailability. Moreover, this compound may exhibit different biological activities depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide, including its potential use in drug development, understanding its mechanism of action, and exploring its biological activities in different cell types and experimental conditions. Moreover, several modifications of this compound have been proposed to improve its potency and selectivity. Furthermore, this compound may have potential applications in other fields, including materials science and catalysis.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been extensively studied for its various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Moreover, this compound has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. However, this compound also has some limitations, including its potential toxicity and limited bioavailability. There are several future directions for research on this compound, including its potential use in drug development, understanding its mechanism of action, and exploring its biological activities in different cell types and experimental conditions.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide can be synthesized using a multistep reaction process that involves the condensation of 2-hydroxy-3-formylquinoline and p-toluidine followed by the cyclization of the resulting intermediate with 2-furoyl chloride. The final product is obtained after purification using column chromatography. The synthesis method of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-8-10-18(11-9-15)24(22(26)20-7-4-12-27-20)14-17-13-16-5-2-3-6-19(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQFWFCWXWXAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


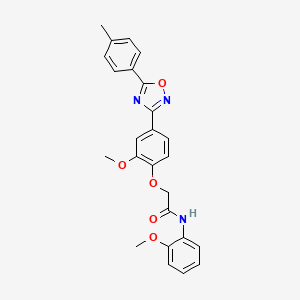
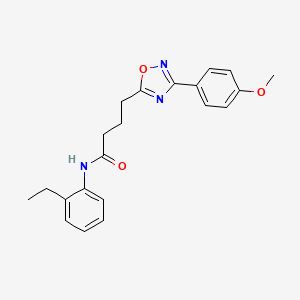
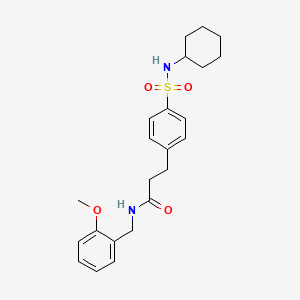
![2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698604.png)
![N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7698611.png)
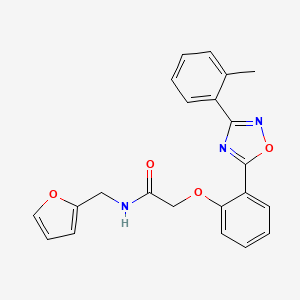
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
